molecular formula C14H14ClNO3S B6382257 3-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% CAS No. 1262002-08-3

3-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95%

Cat. No. B6382257
CAS RN: 1262002-08-3
M. Wt: 311.8 g/mol
InChI Key: WDJXNWZHRYEHOR-UHFFFAOYSA-N
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Description

3-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% (3-C5-3NDS) is a synthetic compound with a wide range of applications in scientific research and laboratory experiments. It has a molecular weight of 329.9 g/mol and a melting point of 124-126 °C. 3-C5-3NDS is a colorless to light yellow solid that is soluble in water, ethanol, and methanol. It is an important reagent for organic synthesis, and it is widely used in the synthesis of compounds with biological and pharmacological activities.

Mechanism of Action

3-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% is believed to act as an inhibitor of enzymes involved in the synthesis of prostaglandins, which are important mediators of inflammation. It is believed to bind to the active site of the enzyme and inhibit its activity. In addition, it is believed to inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
3-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal activities. It has also been shown to have antioxidant activity. In addition, it has been shown to have antineoplastic activity. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% in laboratory experiments is its availability and ease of synthesis. It is a commercially available reagent and can be synthesized in a relatively short time. It is also relatively inexpensive. However, it is important to note that it is a hazardous compound and should be handled with care.

Future Directions

Future research on 3-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% should focus on further elucidating its mechanism of action and exploring its potential applications in the synthesis of new drugs and pharmaceuticals. In addition, further research should be conducted to explore its potential use in the treatment of various diseases and conditions. Furthermore, further research should be conducted to explore its potential use in the synthesis of compounds with antioxidant, anti-inflammatory, and anti-cancer activities. Finally, further research should be conducted to explore its potential use in the synthesis of compounds with antifungal and antibacterial activities.

Synthesis Methods

3-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% can be synthesized by the reaction of 3-chloro-5-hydroxy-2-methylbenzaldehyde and 3-dimethylaminopropanesulfonic acid in the presence of a base catalyst. The reaction is carried out in an aqueous medium at a temperature of 40-50 °C. The reaction is carried out in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide. The reaction is complete in 4-6 hours. The product is then isolated by filtration, washed with water, and dried under reduced pressure. The product is then recrystallized from a mixture of ethanol and water.

Scientific Research Applications

3-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has a wide range of applications in scientific research. It is commonly used as a reagent for the synthesis of compounds with biological and pharmacological activities. It is also used in the synthesis of new drugs and pharmaceuticals. It is also used in the synthesis of compounds with anti-inflammatory, anti-bacterial, and anti-fungal activities. In addition, it is used in the synthesis of compounds with antioxidant activity. Furthermore, it is used in the synthesis of compounds with antineoplastic activity.

properties

IUPAC Name

3-(3-chloro-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S/c1-16(2)20(18,19)14-5-3-4-10(8-14)11-6-12(15)9-13(17)7-11/h3-9,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJXNWZHRYEHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol

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